Cas no 39277-41-3 (Viridicatumtoxin)

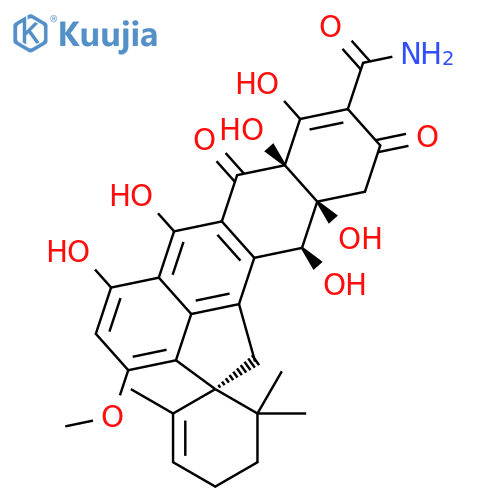

Viridicatumtoxin structure

商品名:Viridicatumtoxin

Viridicatumtoxin 化学的及び物理的性質

名前と識別子

-

- Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-,(1R,7'aR,11'aR,12'R)-rel-(-)-

- (8,8'-Bi-1H-naphtho[2,3-c]pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester

- Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,1

- Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-,(1R,7'aR,11'aR,12'R)

- VIRIDICATUMTOXIN

- AC1L2XJS

- virginiae butanolide D

- Virginiamycin butanolide D

- NSC159628

- NS00094937

- NSC 159628

- (8,3-c]pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester

- viridicatumtoxin A

- Q63392839

- Spiro(2-cyclohexene-1,2'(1'H)-cyclopenta(de)naphthacene)-9'-carboxamide, 7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-, (2'alpha,7'abeta,11'abeta,12'beta)-(-)-

- NSC-159628

- BRN 2934660

- SCHEMBL17340089

- DTXSID20893991

- (1S,7a'S,11a'S,12'S)-5',6',7a',10',11a',12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-7',7a',8',11',11a',12'-hexahydro-1'H-spiro[cyclohex-2-ene-1,2'-cyclopenta[de]tetracene]-9'-carboxamide

- SC 28762

- NCI60_001174

- Q27158664

- (1S,7a'S,11a'R)-5',6',7a',10',11a'-Pentahydroxy-3'-methoxy-2,6,6-trimethyl-7',8',12'-trioxo-7',7a',8',11',11a',12'-hexahydro-1'H-spiro[cyclohex-2-ene-1,2'-cyclopenta[de]tetracene]-9'-carboxamide

- 39277-41-3

- Spiro[2-cyclohexene-1, 7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-, (2'.alpha.,7'a.beta.,11'a.beta.,12'.beta.)-(-)-

- (3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide

- CHEBI:85616

- VIRIDITOXIN (FORMERLY)

- S8N62PLU21

- UNII-S8N62PLU21

- CHEMBL1984811

- SID436556

- Viridicatumtoxin

-

- インチ: InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1

- InChIKey: FNSQKFOXORBCCC-WBWZXODPSA-N

- ほほえんだ: COC1C=C(O)C2=C(C3C(=O)[C@]4(O)C(=C(C(C[C@]4(O)[C@@H](O)C=3C3=C2C=1[C@@]1(C(C)=CCCC1(C)C)C3)=O)C(=O)N)O)O

計算された属性

- せいみつぶんしりょう: 565.19483

- どういたいしつりょう: 565.19479619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 10

- 重原子数: 41

- 回転可能化学結合数: 2

- 複雑さ: 1290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 208Ų

じっけんとくせい

- 密度みつど: 1.3203 (rough estimate)

- ゆうかいてん: 235°C (rough estimate)

- ふってん: 630.75°C (rough estimate)

- 屈折率: 1.6310 (estimate)

- PSA: 207.84

- LogP: 2.48220

Viridicatumtoxin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64672-5mg |

Viridicatumtoxin |

39277-41-3 | 98% | 5mg |

¥10300.00 | 2023-09-09 | |

| TRC | V673905-1mg |

Viridicatumtoxin |

39277-41-3 | 1mg |

$293.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391505-1mg |

Viridicatumtoxin, |

39277-41-3 | ≥98% | 1mg |

¥2106.00 | 2023-09-05 | |

| A2B Chem LLC | AF88054-5mg |

viridicatumtoxin |

39277-41-3 | ≥95% | 5mg |

$859.00 | 2024-04-20 | |

| A2B Chem LLC | AF88054-1mg |

viridicatumtoxin |

39277-41-3 | ≥95% | 1mg |

$205.00 | 2024-04-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64672-1mg |

Viridicatumtoxin |

39277-41-3 | 98% | 1mg |

¥2516.00 | 2023-09-09 | |

| BioAustralis | BIA-V1447-5 mg |

Viridicatumtoxin |

39277-41-3 | >95%byHPLC | 5mg |

$1015.00 | 2023-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391505-1 mg |

Viridicatumtoxin, |

39277-41-3 | ≥98% | 1mg |

¥2,106.00 | 2023-07-10 | |

| 1PlusChem | 1P00CMD2-5mg |

viridicatumtoxin |

39277-41-3 | ≥95% | 5mg |

$1129.00 | 2024-05-03 | |

| BioAustralis | BIA-V1447-1mg |

Viridicatumtoxin |

39277-41-3 | >95% by HPLC | 1mg |

$300.00 | 2024-11-16 |

Viridicatumtoxin 関連文献

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

39277-41-3 (Viridicatumtoxin) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量